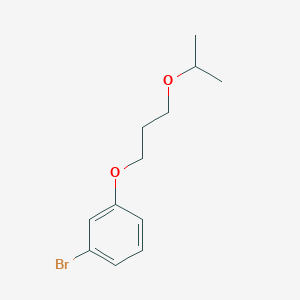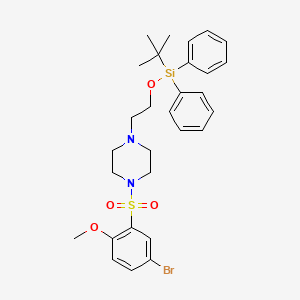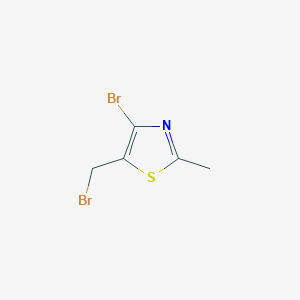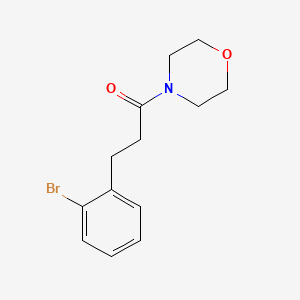
1-Bromo-3-(3-isopropoxypropoxy)benzene
Vue d'ensemble
Description
“1-Bromo-3-(3-isopropoxypropoxy)benzene” is a chemical compound with the molecular formula C12H17BrO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki cross-coupling of bromobenzene derivatives with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(3-isopropoxypropoxy)benzene” is represented by the formula C12H17BrO2 . The molecular weight of this compound is 273.17 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Bromo-3-(3-isopropoxypropoxy)benzene is a compound that has been utilized in various synthesis and chemical property studies. It serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, the compound has been involved in the synthesis of ethynylferrocene compounds through palladium-catalyzed cross-coupling reactions. Such processes have been analyzed for their electrochemical properties, showcasing chemically reversible oxidations indicative of potential applications in organic electronics and catalysis (Fink et al., 1997). Additionally, the structural analysis of bromo and iodo derivatives related to 1-Bromo-3-(3-isopropoxypropoxy)benzene has contributed to understanding supramolecular interactions, including hydrogen bonding and π–π interactions, which are crucial for material science and pharmaceuticals (Stein, Hoffmann, & Fröba, 2015).
Organic Synthesis Methodologies
The compound also plays a role in developing synthetic methodologies. For instance, it has been used in a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing its versatility as a building block in organic synthesis. Such methodologies enable the generation of compounds with potential pharmaceutical applications, illustrating the broad utility of 1-Bromo-3-(3-isopropoxypropoxy)benzene in facilitating complex organic transformations (Kuroda & Kobayashi, 2015).
Catalysis and Reaction Mechanisms
Research into the mechanisms of chemical reactions and catalysis has also seen the application of 1-Bromo-3-(3-isopropoxypropoxy)benzene. For example, studies on the acetoxyallylation of aldehydes mediated by indium have utilized related bromo compounds to understand the regioselectivity and diastereoselectivity of such reactions. This research is fundamental in developing new synthetic routes for the production of complex molecules with high specificity and yield, which is vital for the pharmaceutical industry (Lombardo et al., 2001).
Material Science and Polymer Chemistry
Furthermore, the compound has implications in material science and polymer chemistry, where it has been used to study end-quenching processes of polymers. These studies are critical for designing polymers with specific end-group functionalities, which can significantly influence the material's properties and applications, ranging from biomedical devices to advanced coatings and adhesives (Yang & Storey, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-bromo-3-(3-propan-2-yloxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10(2)14-7-4-8-15-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQTZTRGQDBNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240639 | |
| Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(3-isopropoxypropoxy)benzene | |
CAS RN |
1704069-24-8 | |
| Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
